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tert-Butyl (2-iodo-5-(trifluoromethyl)phenyl)carbamate
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Overview
Description
(2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester: is a chemical compound that features a trifluoromethyl group, an iodine atom, and a carbamate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with 2-iodo-5-trifluoromethyl-aniline.
Formation of Carbamate: The aniline derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Continuous Flow Chemistry: Employing continuous flow chemistry to improve yield and reduce reaction time.
Automated Purification Systems: Using automated systems for purification to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups present.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include derivatives where the iodine atom is replaced by another group.
Oxidation: Products include oxidized forms of the compound, such as carboxylic acids.
Reduction: Products include reduced forms, such as amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand or catalyst in various organic reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development: Investigated for potential use in pharmaceuticals due to its unique functional groups.
Biological Probes: Used in the development of probes for imaging and diagnostic purposes.
Industry
Agriculture: Potential use in the development of agrochemicals.
Electronics: Utilized in the synthesis of materials for electronic applications.
Mechanism of Action
The mechanism by which (2-Iodo-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Iodo-5-trifluoromethyl-phenyl)methanol
- 2-Iodo-5-trifluoromethyl-benzoic acid
- 2-Iodo-5-trifluoromethyl-aniline
Uniqueness
- Functional Groups : The combination of iodine, trifluoromethyl, and carbamate ester groups is unique and imparts distinct chemical properties.
- Reactivity : The presence of these functional groups allows for diverse chemical reactions, making it a versatile compound in synthetic chemistry.
Biological Activity
tert-Butyl (2-iodo-5-(trifluoromethyl)phenyl)carbamate is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group, an iodine atom, and a carbamate functional group. Its molecular formula is CHFINO, with a molecular weight of 387.14 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although specific data on its biological effects remain limited.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Trifluoromethyl Group (-CF₃) : Enhances lipophilicity and may improve cell membrane permeability.
- Iodine Atom : Often associated with increased reactivity and potential interactions with biological targets.
- Carbamate Functional Group : Commonly found in pharmaceuticals, contributing to the compound's stability and potential bioactivity.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, compounds with similar structures have shown significant interactions with various biological targets. The following sections summarize the potential biological activities based on structural similarities and known interactions of related compounds.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group has been linked to enhanced biological activity in various compounds. For instance:
- Increased Potency : Compounds containing a -CF₃ group have demonstrated improved potency in inhibiting serotonin uptake compared to non-fluorinated analogs .
- Enzyme Inhibition : Similar carbamate-containing compounds have been identified as effective inhibitors of enzymes like HCV NS5B polymerase .
Potential Applications
The unique combination of functional groups in this compound suggests several potential applications:
- Medicinal Chemistry : As a lead compound for developing pharmaceuticals targeting specific pathways.
- Enzyme Modulation : Potential interactions with enzymes involved in metabolic pathways or signal transduction could be explored.
- Synthetic Chemistry : Its reactivity may allow for versatile applications in synthetic methodologies.
Case Studies and Research Findings
Research into similar compounds provides insights into the possible biological activities of this compound:
Properties
Molecular Formula |
C12H13F3INO2 |
---|---|
Molecular Weight |
387.14 g/mol |
IUPAC Name |
tert-butyl N-[2-iodo-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H13F3INO2/c1-11(2,3)19-10(18)17-9-6-7(12(13,14)15)4-5-8(9)16/h4-6H,1-3H3,(H,17,18) |
InChI Key |
PVGSKBYUPGYKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)I |
Origin of Product |
United States |
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